4,5-Difluorophthalic anhydride
Overview
Description
4,5-Difluorophthalic anhydride is a derivative of phthalic anhydride where two hydrogen atoms are substituted by fluorine atoms at the 4 and 5 positions of the benzene ring. Phthalic anhydrides, including their halogenated derivatives, are widely used in various industries such as chemical, plastic, agrochemical, and pharmaceutical sectors. They serve as key intermediates in the synthesis of dyes, pigments, and other performance chemicals .
Synthesis Analysis
The synthesis of halogenated phthalic anhydrides typically involves the condensation of the corresponding halogenated phthalic acids or their derivatives. For example, the synthesis of a related compound, 4,5,6,7-tetrafluoro-2-(2-hydroxyphenyl)isoindoline-1,3-dione, was achieved by the condensation of tetrafluorophthalic anhydride with 2-aminophenol . Although the specific synthesis of 4,5-difluorophthalic anhydride is not detailed in the provided papers, similar methods could be employed, such as halogenation of phthalic anhydride followed by dehydration to form the anhydride.
Molecular Structure Analysis
The molecular structure of halogenated phthalic anhydrides is characterized by the presence of a planar anhydride moiety and the halogen substituents which can influence the electronic and steric properties of the molecule. The planarity of the anhydride group is a common feature that facilitates the formation of low-dimensional hydrogen-bonded structures when reacted with various Lewis bases . The presence of fluorine atoms in 4,5-difluorophthalic anhydride would likely enhance the acidity of the anhydride due to the electronegative nature of fluorine, which could affect its reactivity and the types of structures it forms in its compounds.
Chemical Reactions Analysis
The reactivity of halogenated phthalic anhydrides involves the nucleophilic attack on the anhydride carbonyl, leading to ring-opening reactions. For instance, 4,5-dichlorophthalic anhydride reacts with nucleophiles like thiosemicarbazide and different amines to produce carboxylic acid derivatives such as phthalimide and dicarboxylic acid products . The fluorinated analog would likely exhibit similar reactivity, with the potential for forming various derivatives through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,5-difluorophthalic anhydride would be influenced by the presence of fluorine atoms. These atoms are highly electronegative, which would affect the electron distribution within the molecule, potentially leading to higher reactivity compared to non-halogenated phthalic anhydrides. The fluorine substituents would also impact the melting and boiling points, solubility, and stability of the compound. The exact physical properties of 4,5-difluorophthalic anhydride are not provided in the papers, but they can be inferred based on the behavior of similar halogenated phthalic anhydrides .
Scientific Research Applications
Chemical Reactivity and Synthesis
4,5-Difluorophthalic anhydride's chemical reactivity is crucial in synthesizing various carboxylic acid derivatives. An example of this is the reactivity of 4,5-dichlorophthalic anhydride with nucleophiles like thiosemicarbazide and different amines to produce derivatives such as phthalimide and dicarboxylic acid products. These compounds have applications in chemical, plastic, agrochemical, and pharmaceutical industries. Their structures are confirmed using NMR, IR, and MS spectra analyses, with further insights provided by density–functional theory (DFT) studies (Abuelizz et al., 2022).
Molecular Structure and Crystal Packing
The molecular structure and crystal packing of derivatives like 4,5-dichlorophthalic anhydride are significant for understanding their physical properties. For instance, these molecules exhibit stacking as two-dimensional sheets, which is essential for their functionality in various applications. The packing similarities of such molecules in different crystal systems highlight their structural and physical characteristics, which are vital in material science (Ojala et al., 1999).
Synthesis of Fluorescent Compounds
Derivatives of phthalic anhydride, such as 4,5-difluorophthalic anhydride, are instrumental in the synthesis of fluorescent compounds. For example, the synthesis of 5- and 6-carboxyfluorescein from 4-carboxyphthalic anhydride demonstrates the utility of these compounds in creating high-purity fluorescent markers (Ueno et al., 2004).
Polymer Synthesis
4,5-Difluorophthalic anhydride plays a critical role in polymer science. It is used in synthesizing various polyimides and poly(ester-imide)s, which are valuable for their solubility, thermal stability, and optical activity. These polymers find applications in advanced technologies and materials science (Mallakpour & Kowsari, 2005).
Photophysical Studies
The photophysical properties of compounds derived from phthalic anhydride, including 4,5-difluorophthalic anhydride, are of interest in research. Studies focusing on the photochemical behavior of these compounds contribute to understanding their potential in photodynamic therapy, solar energy harvesting, and chemiluminescent probes (Adam et al., 1993).
Safety And Hazards
properties
IUPAC Name |
5,6-difluoro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATBWQQFLABWKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348667 | |
Record name | 4,5-DIFLUOROPHTHALIC ANHYDRIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluorophthalic anhydride | |
CAS RN |
18959-30-3 | |
Record name | 4,5-DIFLUOROPHTHALIC ANHYDRIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Difluorophthalic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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